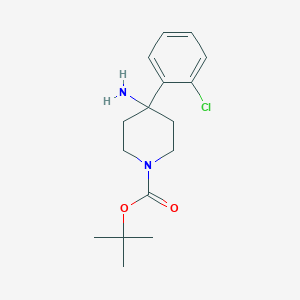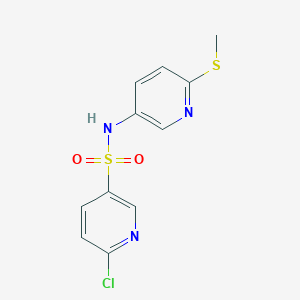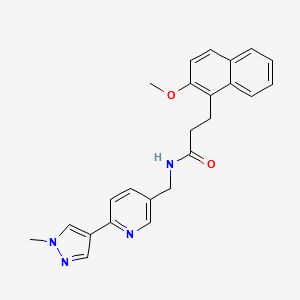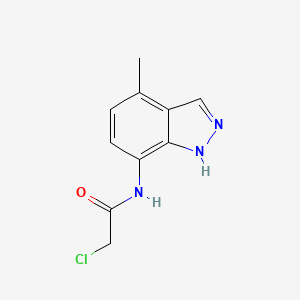
(2-Iodo-6-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Iodo-6-methylphenyl)methanol” is a chemical compound with the molecular formula C8H9IO . It is also known as "2-Iodo-6-methylbenzyl alcohol" .
Synthesis Analysis
The synthesis of “(2-Iodo-6-methylphenyl)methanol” involves the use of diisobutylaluminium hydride in toluene at temperatures ranging from -78 to 20°C for a duration of 2.5 hours .Molecular Structure Analysis
The molecular structure of “(2-Iodo-6-methylphenyl)methanol” consists of an iodine atom (I) attached to the second carbon of a six-carbon phenyl ring, which also has a methyl group (CH3) attached to the sixth carbon. The phenyl ring is further attached to a methanol group (CH2OH) .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Iodo-6-methylphenyl)methanol” include a molecular weight of 248.06093 . More specific properties such as boiling point, density, and others are not explicitly mentioned in the search results.Scientific Research Applications
Lipid Dynamics in Biological Membranes :
- Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological membranes. This effect is crucial for studies involving transmembrane proteins/peptides, as methanol can alter bilayer composition, influencing lipid scrambling and the structure-function relationship of these membranes (Nguyen et al., 2019).
Chemical Synthesis and Energy Technologies :
- Methanol serves as a hydrogen source and C1 synthon in chemical synthesis. Its utilization in N-methylation of amines and transfer hydrogenation of nitroarenes, including the synthesis of pharmaceutical agents, highlights its versatility (Sarki et al., 2021).
Biotechnological Production of Chemicals and Fuels :
- The engineering of methylotrophic Escherichia coli for converting methanol into specialty chemicals, such as flavanone naringenin, demonstrates methanol's role as an attractive substrate for biological production. This approach involves integrating specific metabolic pathways and enzymes to facilitate methanol conversion into valuable metabolites (Whitaker et al., 2017).
Catalytic Activity in Organic Synthesis :
- Methanol's use in catalytic reactions for selective methylation of aromatic amines, as seen in the high yields achieved through RuHCl(CO)(PNHP) catalysts, underscores its role in facilitating various organic transformations (Ogata et al., 2018).
Methanol in Polymer Solar Cells :
- Methanol treatment enhances the efficiency of polymer solar cells. This effect is observed in improved built-in voltage, charge-transport properties, and charge extraction, leading to better overall device performance (Zhou et al., 2013).
Methanol as a Building Block in Chemical Industry :
- Methanol's role as a building block for complex chemical structures and as a clean-burning fuel with applications in reducing CO2 emissions highlights its importance in the chemical industry. Its conversion to methanol can be a method for reducing atmospheric CO2 levels, and it is a significant hydrogen consumer in various industrial processes (Dalena et al., 2018).
properties
IUPAC Name |
(2-iodo-6-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAYRNRJCGKFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Iodo-6-methylphenyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B2501719.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2501725.png)

![3-[3-(3-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2501728.png)
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2501731.png)
![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)



![4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline](/img/structure/B2501737.png)

